molecular formula C28H26N2O6 B295672 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B295672
M. Wt: 486.5 g/mol
InChI Key: JBUVWEPPEYAVSP-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as BPN-15606, is a novel small molecule compound that has been discovered as a potential therapeutic agent for the treatment of Alzheimer's disease (AD).

Mechanism of Action

4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one exerts its therapeutic effects by inhibiting the activity of beta-secretase (BACE1), which is an enzyme involved in the production of Aβ peptides. By reducing the production of Aβ peptides, 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can prevent the formation of senile plaques and improve cognitive function in AD patients.
Biochemical and Physiological Effects:
4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to be a potent and selective inhibitor of BACE1, with an IC50 value of 7.9 nM. In addition, 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has good blood-brain barrier penetration and can effectively reduce the production of Aβ peptides in the brains of AD patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is its high selectivity for BACE1, which reduces the risk of off-target effects. However, the limitations of 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

Future research on 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies could investigate the potential of 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one as a therapeutic agent for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, future research could explore the use of 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in combination with other therapeutic agents, such as acetylcholinesterase inhibitors, to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves a series of chemical reactions, including the condensation of 2-(4-sec-butylphenoxy)ethanol and 5-nitro-2-formylbenzoic acid to form the intermediate product, 2-(4-sec-butylphenoxy)-5-nitrobenzaldehyde. The intermediate product is then condensed with 2-phenyl-1,3-oxazol-5(4H)-one to form 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one.

Scientific Research Applications

4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic effects on AD. In vitro studies have shown that 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can reduce the production of amyloid-beta (Aβ) peptides, which are the main component of senile plaques in the brains of AD patients. 4-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to improve cognitive function in animal models of AD.

properties

Molecular Formula

C28H26N2O6

Molecular Weight

486.5 g/mol

IUPAC Name

(4Z)-4-[[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C28H26N2O6/c1-3-19(2)20-9-12-24(13-10-20)34-15-16-35-26-14-11-23(30(32)33)17-22(26)18-25-28(31)36-27(29-25)21-7-5-4-6-8-21/h4-14,17-19H,3,15-16H2,1-2H3/b25-18-

InChI Key

JBUVWEPPEYAVSP-BWAHOGKJSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.